

5-Bromopyridine-2,4-diamine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromopyridine-2,4-diamine**

Cat. No.: **B597986**

[Get Quote](#)

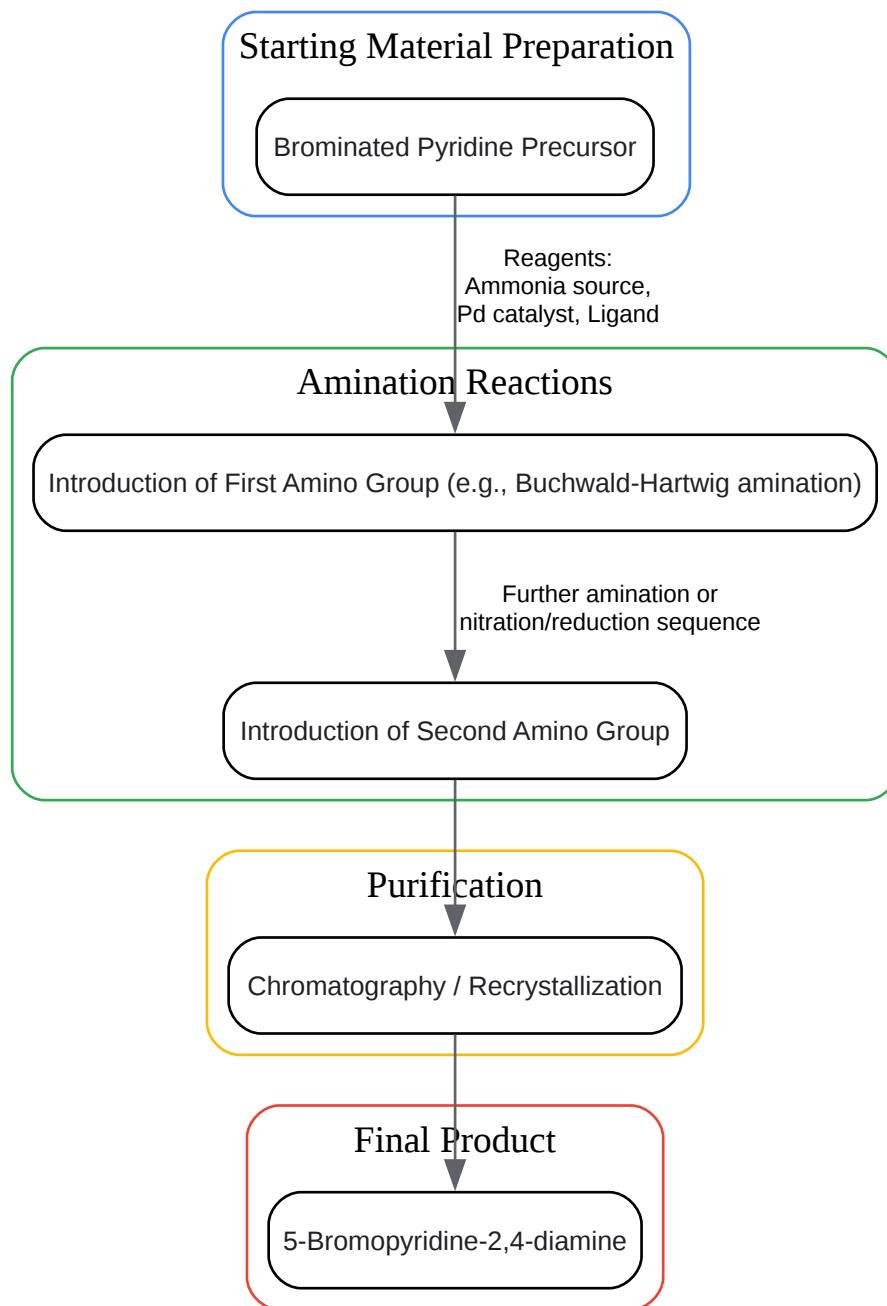
5-Bromopyridine-2,4-diamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromopyridine-2,4-diamine**, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While detailed experimental data for this specific isomer is limited in publicly available literature, this document consolidates the confirmed chemical identifiers and provides insights into its potential synthesis, reactivity, and biological significance based on the chemistry of related compounds.

Core Compound Data

The fundamental chemical properties of **5-Bromopyridine-2,4-diamine** are summarized in the table below. It is crucial to note that while the CAS number and molecular weight are confirmed, other physical properties are often predicted and should be verified experimentally.


Property	Value	Source
CAS Number	1201784-84-0	Chemical Catalogs
Molecular Formula	C ₅ H ₆ BrN ₃	-
Molecular Weight	188.03 g/mol	-
Predicted Boiling Point	347.4°C at 760 mmHg	[1]
Predicted Melting Point	170 - 174°C	[1]
Predicted Density	1.746 g/cm ³	[1]
Predicted Flash Point	163.9°C	[1]
Predicted pKa	pKa1: 10.68 (for the amino group)	[1]
Predicted Refractive Index	1.695	[1]

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of **5-Bromopyridine-2,4-diamine** are not readily available in peer-reviewed literature. However, general synthetic strategies for substituted diaminopyridines can be inferred from related compounds. A plausible synthetic approach may involve the introduction of amino groups onto a pre-functionalized bromopyridine core.

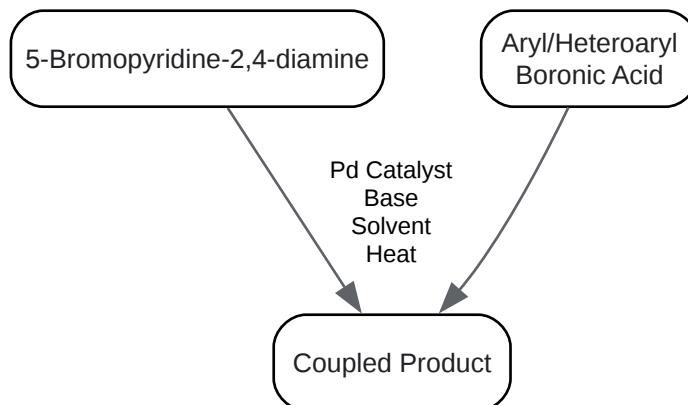
Potential Synthetic Workflow

A conceptual workflow for the synthesis of **5-Bromopyridine-2,4-diamine** is outlined below. This process is hypothetical and would require experimental optimization.

[Click to download full resolution via product page](#)

A conceptual synthetic workflow for **5-Bromopyridine-2,4-diamine**.

The reactivity of **5-Bromopyridine-2,4-diamine** is expected to be dictated by the nucleophilic character of the amino groups and the potential for the bromine atom to participate in cross-coupling reactions. The pyridine ring itself is electron-deficient, which influences the reactivity of its substituents.


Experimental Protocols: General Considerations for Related Compounds

While specific experimental protocols for **5-Bromopyridine-2,4-diamine** are not available, methodologies for the synthesis and reaction of analogous compounds, such as other brominated diaminopyridines, provide a valuable reference. For instance, the synthesis of the isomeric 2,3-Diamino-5-bromopyridine has been reported via the reduction of 2-amino-5-bromo-3-nitropyridine[2].

General Protocol for Suzuki Cross-Coupling of Bromopyridine Derivatives:

The bromine atom on the pyridine ring is a key functional handle for derivatization, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki reaction. A general procedure for such a reaction, based on protocols for similar substrates, is as follows:

- To a reaction vessel, add the bromopyridine derivative (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05-0.1 equivalents), and a base (e.g., K_2CO_3 , Cs_2CO_3 , 2-3 equivalents).
- The reaction is typically conducted in a solvent mixture, such as 1,4-dioxane and water.
- The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C.
- The reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.
- The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

A generalized Suzuki cross-coupling reaction pathway.

Biological Activity and Applications in Drug Discovery

Substituted diaminopyridines are a well-established class of compounds in medicinal chemistry, often serving as scaffolds for the development of kinase inhibitors and other therapeutic agents. The amino groups can form key hydrogen bond interactions with the hinge region of kinase active sites. The bromine atom provides a vector for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

While no specific biological data for **5-Bromopyridine-2,4-diamine** has been found, its structural motifs suggest potential applications as an intermediate in the synthesis of biologically active molecules. The diaminopyridine core is present in a number of approved drugs and clinical candidates.

Safety and Handling

A specific Safety Data Sheet (SDS) for **5-Bromopyridine-2,4-diamine** is not widely available. However, based on the data for the isomeric 5-Bromopyridine-2,3-diamine, caution should be exercised when handling this compound. It is predicted to be an irritant to the skin and eyes and may cause respiratory irritation. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Disclaimer: The information provided in this technical guide, particularly concerning synthesis, reactivity, and safety, is based on general chemical principles and data from related compounds due to the limited availability of specific experimental data for **5-Bromopyridine-2,4-diamine**. All procedures should be evaluated and performed by qualified professionals with appropriate risk assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromopyridine-2,4-diamine Manufacturer & Supplier China | Properties, Uses, Safety Data [pipzine-chem.com]
- 2. Page loading... [guidechem.com]
- To cite this document: BenchChem. [5-Bromopyridine-2,4-diamine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597986#5-bromopyridine-2-4-diamine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com